![molecular formula C16H16O2 B6302162 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 2173097-84-0](/img/structure/B6302162.png)
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, commonly known as TMC, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. TMC is used as an intermediate in the synthesis of various drugs and agrochemicals, as well as in the production of plastics and other polymers. It is also used as a catalyst in organic reactions.
Applications De Recherche Scientifique
TMC has been used in a wide range of scientific research applications, including the synthesis of drugs and agrochemicals, the production of plastics and other polymers, and as a catalyst in organic reactions. It has also been used in the synthesis of quinoline derivatives, which are used in the treatment of various diseases, such as cancer and HIV. Additionally, TMC has been used in the synthesis of polymeric materials, such as polycarbonates and polyurethanes, which are used in the production of a variety of products, including medical devices and packaging materials.
Mécanisme D'action
Target of Action
Similar compounds like 3,3’,5,5’-tetramethylbenzidine are used as chromogenic substrates in staining procedures in immunohistochemistry and as visualising reagents in enzyme-linked immunosorbent assays .
Mode of Action
It’s worth noting that related compounds like 3,3’,5,5’-tetramethylbenzidine can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes .
Biochemical Pathways
Compounds like 3,3’,5,5’-tetramethylbenzidine are involved in the enzymatic reduction of hydrogen peroxide to water .
Result of Action
Similar compounds like 3,3’,5,5’-tetramethylbenzidine are known to cause a color change when they undergo oxidation, which can be read on a spectrophotometer .
Action Environment
It’s worth noting that compounds like 3,3’,5,5’-tetramethylbenzidine are photosensitive and should be kept out of direct sunlight .
Avantages Et Limitations Des Expériences En Laboratoire
TMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound. Additionally, it can be used in a wide range of reactions, including Friedel-Crafts acylation and hydrolysis. However, it is important to note that TMC is a highly reactive compound and should be handled with care. It is also important to note that TMC should not be used in reactions that involve strong acids or bases, as it can be easily hydrolyzed.
Orientations Futures
The potential future directions for TMC are numerous. TMC has been found to possess a variety of biochemical and physiological effects, and further research into these effects could lead to the development of new drugs and treatments. Additionally, TMC could be used in the development of new polymers, plastics, and other materials. Finally, TMC could be used as a catalyst in new organic reactions, such as the synthesis of quinoline derivatives.
Méthodes De Synthèse
TMC is synthesized through a process of Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminum chloride catalyst. This process results in the formation of an acylated aromatic compound, which is then hydrolyzed to form TMC. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at a temperature of about 0-50°C.
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)13-4-5-15(16(17)18)12(3)9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSORKAOOFDZGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

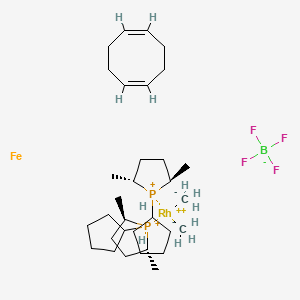
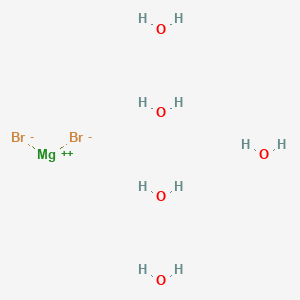
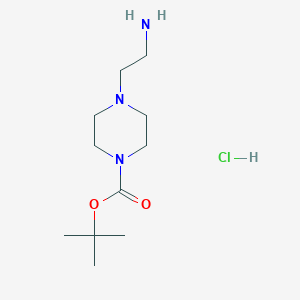
![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
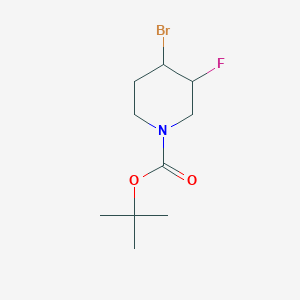
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
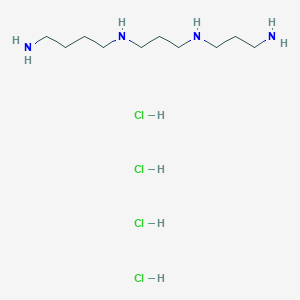
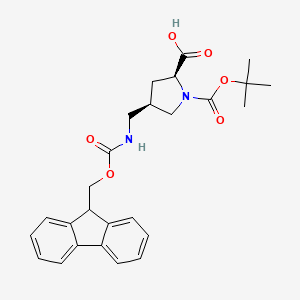
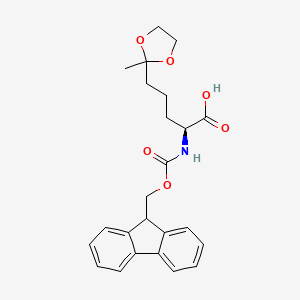
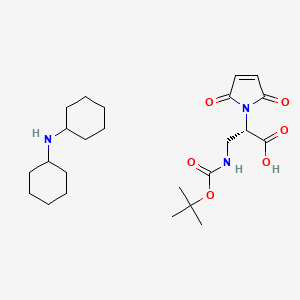
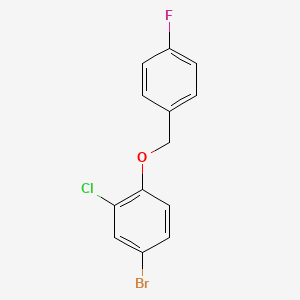
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
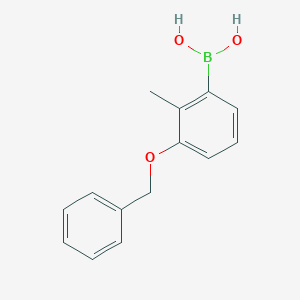
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)